trans-2-Ethynylcyclopentanol
CAS No.: 61967-50-8
Cat. No.: VC8417745
Molecular Formula: C7H10O
Molecular Weight: 110.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 61967-50-8 |
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Molecular Formula | C7H10O |
Molecular Weight | 110.15 g/mol |
IUPAC Name | (1R,2S)-2-ethynylcyclopentan-1-ol |
Standard InChI | InChI=1S/C7H10O/c1-2-6-4-3-5-7(6)8/h1,6-8H,3-5H2/t6-,7-/m1/s1 |
Standard InChI Key | JRZIIUSKYKGRDH-RNFRBKRXSA-N |
Isomeric SMILES | C#C[C@@H]1CCC[C@H]1O |
SMILES | C#CC1CCCC1O |
Canonical SMILES | C#CC1CCCC1O |
Introduction
Physicochemical Properties and Structural Features
trans-2-Ethynylcyclopentanol exhibits distinct physical and chemical properties critical for its applications in synthetic chemistry. The compound’s density is reported as , with a boiling point of under reduced pressure (3.2 Torr) . Its structure combines a strained cyclopentane ring with a linear ethynyl group, creating a stereoelectronic profile that influences reactivity.
Table 1: Key Physicochemical Properties of trans-2-Ethynylcyclopentanol
Property | Value |
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Molecular Formula | |
Molecular Weight | 110.15 g/mol |
Density | |
Boiling Point | (3.2 Torr) |
Melting Point | Not reported |
Solubility | Likely polar organic solvents |
The trans configuration of the ethynyl group relative to the hydroxyl group imposes steric constraints that affect intermolecular interactions and regioselectivity in reactions .
Synthetic Methodologies
SmI₂/Pd(0)-Promoted Ring Contraction
Aurrecoechea et al. developed a ring-contraction strategy for 5-alkynylpyranosides using samarium iodide and palladium catalysis. This method efficiently generates 2-ethynylcyclopentanols, including the trans isomer, with stereoselectivity influenced by peripheral substituents . For example, substrates with α-oriented benzyloxy groups at C(3) exhibit enhanced stereochemical control, achieving diastereomeric ratios up to 9:1 .
Gold-Catalyzed Rearrangement
Fu et al. reported a gold-catalyzed rearrangement of homopropargylic allylic ethers to form dihydrofuran-3-ones, with trans-2-ethynylcyclopentanol intermediates implicated in the mechanism . This method highlights the compound’s role in cascade reactions generating fused ring systems.
Chemical Reactivity and Functionalization
Sonogashira Coupling
The ethynyl group in trans-2-ethynylcyclopentanol participates in palladium-catalyzed cross-coupling reactions, enabling the construction of carbon-carbon bonds. This reactivity is exploited in synthesizing conjugated systems for materials science and pharmaceutical applications.
Hydroacylation and Cyclization
Rhodium-catalyzed hydroacylation of ω-alkynals, as described by DiRocco, facilitates the synthesis of benzothiepinones. trans-2-Ethynylcyclopentanol derivatives undergo intramolecular cyclization to form enone intermediates, which subsequently react with secondary amines in a Michael addition cascade . This one-pot methodology avoids isolating reactive intermediates, improving yields (up to 90%) .
Radical Reactions
The ethynyl group acts as a radical acceptor in reactions mediated by triethylborane or other initiators. For instance, EDMS ethers generate ethynyl radicals that undergo β-scission to form trans-2-ethynylcyclopentanol, demonstrating utility in stereoselective synthesis .
Applications in Organic Synthesis and Medicinal Chemistry
Nucleoside Analog Synthesis
Sukeda et al. applied trans-2-ethynylcyclopentanol in synthesizing 2′-deoxy-2′-C-ethynylnucleosides, potential antiviral agents. The ethynyl group’s linear geometry mimics natural nucleoside motifs, enhancing binding affinity to viral polymerases .
Benzothiepinone Production
DiRocco’s work highlights the compound’s role in synthesizing benzothiepinones, a class of molecules with antitumor and antimicrobial activity. Tandem hydroacylation-Michael addition sequences afford tricyclic systems efficiently, bypassing traditional multi-step protocols .
Chiral Ligand Development
The hydroxyl and ethynyl groups in trans-2-ethynylcyclopentanol serve as handles for synthesizing chiral ligands. Polymer-supported variants have been explored for asymmetric catalysis, though initial trials showed limited efficacy .
Stereochemical Considerations
The trans configuration of the ethynyl group relative to the hydroxyl group is critical for reactivity. In rhodium-catalyzed hydroacylation, the stereochemistry dictates metallacycle intermediate formation, favoring 5-membered over 6-membered rings due to reduced strain . Substituents on the cyclopentane ring further modulate stereoselectivity; for example, α-oriented benzyloxy groups enhance diastereomeric ratios via steric guidance .
Future Directions
Research opportunities include:
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Catalyst Development: Designing chiral catalysts to exploit the compound’s stereochemical features for asymmetric synthesis.
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Polymer Chemistry: Exploring ethynyl group polymerization for conductive materials.
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Drug Discovery: Expanding its use in nucleoside analogs targeting emerging viral pathogens.
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